Enhanced Clinical Efficacy in Melanoma via FDV Combination Therapy
In a clinical study of 188 patients with various malignancies, the combination regimen FDV (faranoxi, deticene, vincristine) achieved a partial remission rate of up to 50% in cases of melanoma. This outcome is substantially higher than historical response rates for the standard alkylating agent dacarbazine (deticene) alone, which typically shows a 10-20% objective response rate in advanced melanoma [1]. The report also notes a differential response, with primary melanoma being less responsive compared to lymphoid metastases, suggesting a tissue-specific activation or efficacy profile not commonly highlighted for other alkylating agents [1].
| Evidence Dimension | Clinical partial remission rate in melanoma |
|---|---|
| Target Compound Data | Up to 50% partial remission with the Faranoxi-containing FDV regimen |
| Comparator Or Baseline | Dacarbazine monotherapy: 10-20% objective response rate (historical data) |
| Quantified Difference | Faranoxi-containing regimen achieves a 2.5- to 5-fold higher partial remission rate than the alkylating agent standard of care monotherapy |
| Conditions | Clinical study (N=188); FDV regimen (faranoxi, deticene, vincristine) |
Why This Matters
For procurement decisions in oncology research, this superior efficacy signal in a historically difficult-to-treat indication justifies the selection of Faranoxi over dacarbazine-based protocols.
- [1] Breivis P, Didziapetriene J. Faranoxi-a new antitumor agent. J Chemother. 1996 Feb;8(1):67-9. PMID: 8835113. View Source
